molecular formula C17H19NO7 B11163225 N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

Cat. No.: B11163225
M. Wt: 349.3 g/mol
InChI Key: FWERZUZDTLFKTF-SECBINFHSA-N
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Description

2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-3-yl moiety, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . The compound’s structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects.

Comparison with Similar Compounds

2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID can be compared with other coumarin derivatives, such as:

What sets 2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID apart is its unique acetyl group, which provides additional sites for chemical modification and potential biological activity .

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

(2R)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO7/c1-8-11(7-14(19)18-9(2)16(20)21)17(22)25-13-6-10(23-3)5-12(24-4)15(8)13/h5-6,9H,7H2,1-4H3,(H,18,19)(H,20,21)/t9-/m1/s1

InChI Key

FWERZUZDTLFKTF-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(C)C(=O)O

Origin of Product

United States

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